6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its stability and diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method is the formal [4 + 2] cycloaddition reaction, which is enabled by organocatalysis. This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are often carried out under controlled conditions, including specific temperatures, solvents, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s versatility in different applications.
Scientific Research Applications
6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a similar bicyclic structure, known for its medicinal properties.
Sordarins: A class of antifungal agents containing the bicyclo[2.2.1]heptane core.
α-santalol and β-santalol: Bioactive natural products with similar structural motifs.
Uniqueness
6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is unique due to the presence of halogen atoms and trifluoromethyl groups, which enhance its chemical stability and reactivity. These features make it a valuable compound for various applications, distinguishing it from other similar bicyclic compounds.
Properties
IUPAC Name |
6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF6N/c9-3-1-2-4(10)5(3)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJIVNXDXPYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Br)NC2(C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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